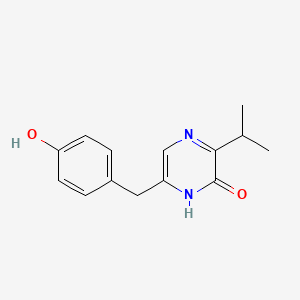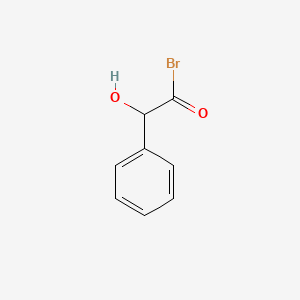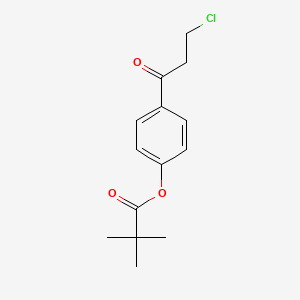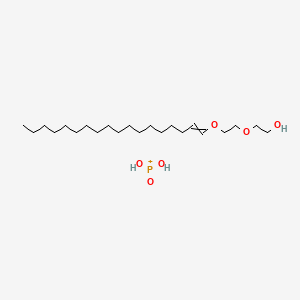
Aureusimine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureusimine A is a nonribosomally synthesized dipeptide produced by the bacterium Staphylococcus aureusThese compounds have been studied for their potential roles in bacterial virulence and interspecies communication .
Mechanism of Action
Target of Action
Aureusimine A is a cyclic dipeptide produced by Staphylococcus aureus . The primary targets of this compound are speculated to be involved in virulence factor gene expression in S. aureus .
Mode of Action
aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .
Biochemical Pathways
This compound is produced by conserved nonribosomal peptide synthetases in S. aureus . The production of this compound is greater in S. aureus biofilms than their planktonic counterparts .
Result of Action
When administered to human keratinocytes, this compound has a modest effect on gene expression . . aureus spiked with this compound amplified differences in keratinocyte gene expression compared to conditioned medium alone .
Action Environment
The action of this compound may be influenced by environmental factors. For instance, S. aureus biofilms, which are associated with chronic skin infections and are orders of magnitude more resistant to antimicrobials and host responses, produce greater amounts of this compound than their planktonic counterparts .
Biochemical Analysis
Biochemical Properties
Aureusimine A is produced by conserved nonribosomal peptide synthetases in S. aureus .
Cellular Effects
It’s speculated that this compound might influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s speculated that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aureusimine A is synthesized by nonribosomal peptide synthetases (NRPS) in Staphylococcus aureus. The synthesis involves the condensation of amino acids, specifically tyrosine and valine, through a series of enzymatic reactions. The NRPS assembly line includes modules that activate, modify, and link the amino acids to form the cyclic dipeptide structure .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in laboratory settings using bacterial cultures of Staphylococcus aureus. The production involves growing the bacteria under specific conditions that promote the synthesis of this compound, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Aureusimine A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the this compound structure .
Scientific Research Applications
Aureusimine A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying nonribosomal peptide synthesis and the enzymatic mechanisms involved.
Biology: Research has explored its role in bacterial communication and its potential impact on virulence gene expression in Staphylococcus aureus.
Medicine: Although not directly used as a therapeutic agent, this compound’s role in bacterial virulence makes it a target for developing anti-infective strategies.
Comparison with Similar Compounds
Aureusimine B (Phevalin): Another nonribosomally synthesized dipeptide produced by Staphylococcus aureus, differing from aureusimine A by the presence of phenylalanine instead of tyrosine.
Tyrvalin: A related cyclic dipeptide with similar structural features.
Uniqueness: this compound is unique due to its specific amino acid composition and its potential role in bacterial communication and virulence regulation.
Properties
IUPAC Name |
6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQNQOVBVQZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetic acid, [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)amino]oxo- (9CI)](/img/new.no-structure.jpg)
![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)

![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)


